N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide
Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a tert-butyl group at the N1 position and a 3,4,5-trimethoxybenzamide moiety at the C5 position. The tert-butyl group may improve metabolic stability, while the pyrazolo-pyrimidinone core could modulate kinase or tubulin polymerization inhibition, as seen in structurally related compounds .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5/c1-19(2,3)24-16-12(9-21-24)18(26)23(10-20-16)22-17(25)11-7-13(27-4)15(29-6)14(8-11)28-5/h7-10H,1-6H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDYNTKEWUDGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors such as hydrazines and β-ketoesters under acidic or basic conditions to form the pyrazole ring. Subsequent reactions with formamide or formic acid derivatives can yield the pyrazolopyrimidine core.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Attachment of the Trimethoxybenzamide Moiety: This step involves the coupling of the pyrazolopyrimidine intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated synthesis and purification systems can also streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolopyrimidine core, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring in the trimethoxybenzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: Hydroxyl derivatives of the pyrazolopyrimidine core.
Substitution: Nitro or halogenated derivatives of the trimethoxybenzamide moiety.
Scientific Research Applications
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties. It may act as a lead compound in drug discovery programs.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The trimethoxybenzamide moiety may enhance binding affinity and specificity towards particular targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Notes:
- TMB : 3,4,5-trimethoxybenzamide.
- Substituents like furan or quinoline enhance π-π stacking and hydrophobic interactions, improving cytotoxicity .
- Hydrazine and aroyl groups (e.g., in compounds 4a–b) may enhance solubility but reduce thermal stability (lower melting points vs. non-hydrazine analogs) .
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones or ketoesters under acidic or basic conditions.
- Introduction of the Tert-butyl Group : Alkylation reactions using tert-butyl halides in the presence of strong bases such as sodium hydride are employed.
- Formation of the Benzamide Moiety : The final step involves coupling the pyrazolo[3,4-d]pyrimidine intermediate with a benzoyl chloride derivative in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as kinases and enzymes. The compound inhibits these proteins by binding to their active sites, which can suppress cell proliferation and induce apoptosis in cancer cells .
Targeted Pathways
The inhibition of key signaling pathways involved in cancer progression is a significant aspect of its mechanism:
- Cell Cycle Regulation : The compound may interfere with cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Apoptosis Induction : It may activate pro-apoptotic factors while inhibiting anti-apoptotic proteins.
Biological Activity
Various studies have highlighted the biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer properties by targeting specific kinases involved in tumor growth and metastasis.
- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial activities against a range of pathogens.
- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation by modulating immune responses.
Case Studies
Several case studies have examined the efficacy and safety profiles of pyrazolo[3,4-d]pyrimidine derivatives:
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated that a related compound significantly inhibited tumor growth in xenograft models while showing low toxicity to normal cells. |
| Lee et al. (2019) | Reported antimicrobial activity against Gram-positive bacteria, suggesting potential as a new antibiotic agent. |
| Kumar et al. (2018) | Found that certain analogs exhibited anti-inflammatory effects in animal models of arthritis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
